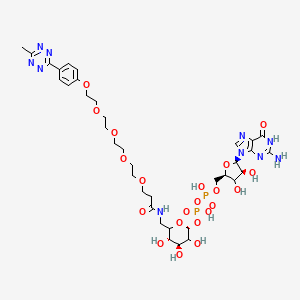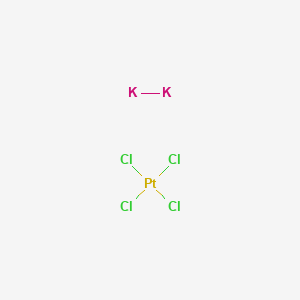
Potassiopotassium;tetrachloroplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassiopotassium;tetrachloroplatinum, also known as potassium tetrachloroplatinate(II), is a chemical compound with the formula K₂PtCl₄. This reddish-orange salt is an important reagent in the preparation of other coordination complexes of platinum. It consists of potassium cations and the square planar dianion PtCl₄²⁻ .
Vorbereitungsmethoden
Potassiopotassium;tetrachloroplatinum is typically prepared by the reduction of potassium hexachloroplatinate(IV) with sulfur dioxide. The process involves dissolving platinum in aqua regia, removing nitre and acid, adding potassium chloride, and then filtering to obtain potassium tetrachloroplatinate precipitate . Industrial production methods often involve the use of waste materials such as tetraammineplatinum tetrachloroplatinate, which is heated in concentrated hydrochloric acid and then reacted with potassium chloride .
Analyse Chemischer Reaktionen
Potassiopotassium;tetrachloroplatinum undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands on PtCl₄²⁻ can be displaced by other ligands.
Reduction Reactions: Treatment with alcohols, especially in the presence of a base, reduces PtCl₄²⁻ to platinum metal.
Complex Formation: Reaction with ammonia forms the anti-cancer drug cisplatin (cis-PtCl₂(NH₃)₂).
Wissenschaftliche Forschungsanwendungen
Potassiopotassium;tetrachloroplatinum has a wide range of applications in scientific research:
Nanomaterial Synthesis: It is used as a precursor to prepare platinum nanoparticles and mesoporous platinum nanospheres.
Catalysis: It serves as a catalyst for selective methane oxidation and in the synthesis of octahedral PtNi nanocrystals.
Energy Storage: It is used in the preparation of catalysts for hydrogen-air fuel cells.
Medical Applications: It is a starting material for the synthesis of cisplatin, an important anti-cancer drug.
Wirkmechanismus
The mechanism of action of potassiopotassium;tetrachloroplatinum involves its ability to form coordination complexes with various ligands. In the case of cisplatin, the compound binds to DNA, causing crosslinking and ultimately inhibiting DNA replication and transcription, leading to cell death . This mechanism is crucial for its anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
Potassiopotassium;tetrachloroplatinum is similar to other platinum-based compounds such as:
Potassium hexachloroplatinate(IV): Used in similar applications but has different oxidation states and reactivity.
Sodium tetrachloroplatinate: Similar in structure but differs in solubility and reactivity.
Cisplatin: A direct derivative used in cancer treatment.
This compound is unique due to its specific reactivity and applications in both industrial and medical fields.
Eigenschaften
Molekularformel |
Cl4K2Pt |
|---|---|
Molekulargewicht |
415.1 g/mol |
IUPAC-Name |
potassiopotassium;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;;;+4/p-4 |
InChI-Schlüssel |
JGYUKLXJSQTCHX-UHFFFAOYSA-J |
Kanonische SMILES |
Cl[Pt](Cl)(Cl)Cl.[K][K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


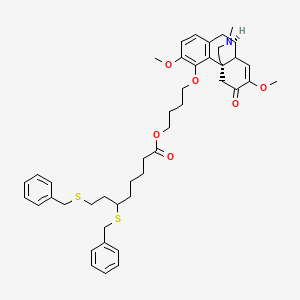
![N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)
![2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12364168.png)
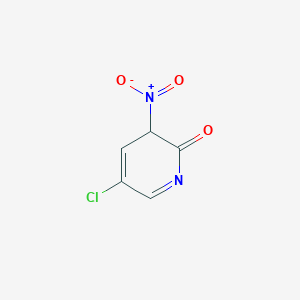
![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)
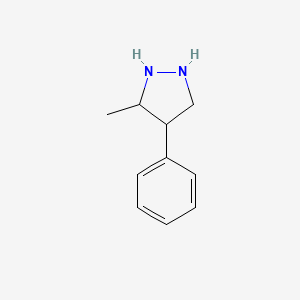
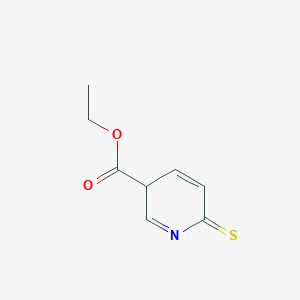

![5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)
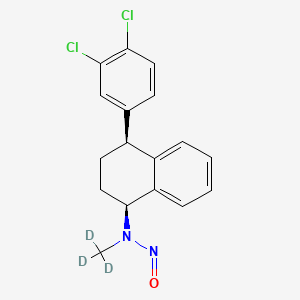
![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)

